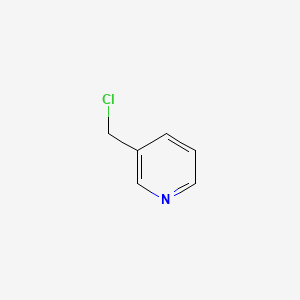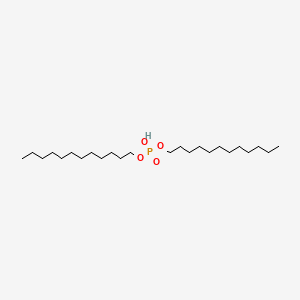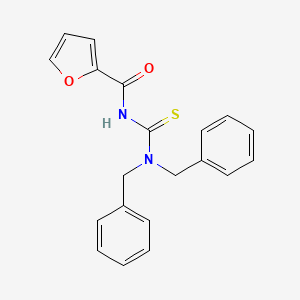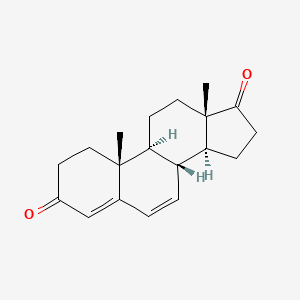
Ferric acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric acetate, also known as this compound, is a coordination complex with the chemical formula Fe(C₂H₃O₂)₃. It is typically observed as a brownish-red deliquescent mass or a reddish-brown solution. This compound is widely used in various fields due to its interesting properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferric acetate is commonly synthesized by reacting iron(3+) oxide with acetic acid. The reaction typically proceeds as follows:
Fe2O3+6CH3COOH→2Fe(C2H3O2)3+3H2O
This reaction is often carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, iron(3+) acetate can be produced by treating aqueous solutions of iron(3+) sources with acetate salts. A typical precursor is freshly precipitated iron oxide/hydroxide, which is halide-free .
Analyse Chemischer Reaktionen
Types of Reactions: Ferric acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The terminal aqua ligands on the trimetallic framework can be substituted with other ligands, such as pyridine and dimethylformamide.
Reduction Reactions: Reduction of the cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers.
Common Reagents and Conditions:
Substitution Reactions: Pyridine, dimethylformamide.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Various substituted iron(3+) acetate complexes.
Reduction Reactions: Mixed-valence iron complexes.
Wissenschaftliche Forschungsanwendungen
Ferric acetate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Wirkmechanismus
The mechanism of action of iron(3+) acetate involves its ability to coordinate with various ligands and participate in redox reactions. The iron centers in the compound can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron centers .
Vergleich Mit ähnlichen Verbindungen
Ferric acetate can be compared with other metal acetates, such as:
- Chromium(3+) acetate
- Ruthenium(3+) acetate
- Vanadium(3+) acetate
- Manganese(3+) acetate
- Rhodium(3+) acetate
Uniqueness: this compound is unique due to its specific coordination chemistry and its ability to form mixed-valence complexes. This property is not commonly observed in other metal acetates, making it particularly valuable in certain catalytic applications .
Eigenschaften
CAS-Nummer |
2140-52-5 |
|---|---|
Molekularformel |
C4H8FeO4 |
Molekulargewicht |
175.95 g/mol |
IUPAC-Name |
acetic acid;iron |
InChI |
InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI-Schlüssel |
MCDLETWIOVSGJT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3] |
Kanonische SMILES |
CC(=O)O.CC(=O)O.[Fe] |
Synonyme |
ferric acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)



